molecular formula C5H5N3O2 B592522 5-Methyl-2-oxoimidazole-4-carboxamide CAS No. 129015-14-1

5-Methyl-2-oxoimidazole-4-carboxamide

Cat. No.: B592522
CAS No.: 129015-14-1
M. Wt: 139.114
InChI Key: VVXPUIWGQWCCEM-UHFFFAOYSA-N
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Description

5-Methyl-2-oxoimidazole-4-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-oxoimidazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of amido-nitriles with suitable reagents under controlled conditions. For example, the cyclization of amido-nitriles can be achieved using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-oxoimidazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Methyl-2-oxoimidazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-oxoimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, altering their function and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A basic structure similar to 5-Methyl-2-oxoimidazole-4-carboxamide but without the methyl and carboxamide groups.

    2-methylimidazole: Similar structure with a methyl group at the 2-position.

    4-carboxamideimidazole: Similar structure with a carboxamide group at the 4-position.

Uniqueness

This compound is unique due to the presence of both the methyl and carboxamide groups, which confer specific chemical and biological properties.

Properties

CAS No.

129015-14-1

Molecular Formula

C5H5N3O2

Molecular Weight

139.114

IUPAC Name

5-methyl-2-oxoimidazole-4-carboxamide

InChI

InChI=1S/C5H5N3O2/c1-2-3(4(6)9)8-5(10)7-2/h1H3,(H2,6,9)

InChI Key

VVXPUIWGQWCCEM-UHFFFAOYSA-N

SMILES

CC1=NC(=O)N=C1C(=O)N

Synonyms

2H-Imidazole-4-carboxamide,5-methyl-2-oxo-(9CI)

Origin of Product

United States

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